molecular formula C20H10N2Na2O4 B1667841 [2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt CAS No. 979-88-4

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt

Cat. No. B1667841
CAS RN: 979-88-4
M. Wt: 388.3 g/mol
InChI Key: AUPXFICLXPLHBB-UHFFFAOYSA-L
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Description

2,2’-Biquinoline-4,4’-dicarboxylic acid (BCA) is a colorimetric reagent for the detection of copper (Cu+). BCA and Cu+ form a stable 2:1 complex that has an absorbance maximum at 562 nm. It is commonly used as a reagent in the colorimetric BCA protein quantitation assay in which Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions.
BCA Disodium, also known as Bicinchoninic Acid Sodium, is used for the determination of Cu and protein concentration in assays.

Scientific research applications

Photoluminescence and Coordination Polymers

  • Enhanced Photoluminescence: [2,2'-Biquinoline]-4,4'-dicarboxylic acid disodium salt (BCA), when combined with Zn(CH3COO)2·2H2O, forms Zn(II) coordination polymers that exhibit significantly enhanced blue photoluminescence, indicating potential applications in photoluminescent materials and optical devices (Deng, Huang, & Li, 2014).

Radiochemiluminescence and Analytical Applications

  • Radiochemiluminescence for Radiation Dosemeters: Carboxyquinolines, including 2,2'-biquinoline-4,4'-dicarboxylic acid dipotassium salt, demonstrate radiochemiluminescence that could be leveraged in radiation dosemeters and analytical applications. These compounds, upon radiolysis, produce 1,4-dihydroquinolines which emit light, presenting a novel method for radiation detection (Papadopoulos et al., 2000).

Trace Element Analysis in Foods

  • Trace Copper Determination in Foods: BCA reacts with copper(II) to form a purple complex, useful for spectrometric determination of trace copper in foods. This method has shown consistent results with atomic absorption spectrometry, highlighting its accuracy and stability for food analysis (Feng, 2011).

Catalysis in Organic Chemistry

  • Catalysis for Oxidation Reactions: BCA, in combination with CuCl2, serves as an efficient catalyst for the oxidation of benzylic and alicyclic compounds to ketones, indicating its utility in organic synthesis and industrial chemistry (Rahman, Zahrani, & Ajjou, 2011).

Electrophoretic Deposition and Material Modification

  • Surface Modification and Material Deposition: BCA's electrophoretic deposition properties enable the anodic deposition of films, impacting material science and engineering. Its chelating properties facilitate the strong adsorption on inorganic particles, paving the way for controlled film deposition utilizing BCA and various inorganic materials (Wojtal & Zhitomirsky, 2016).

properties

IUPAC Name

disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPXFICLXPLHBB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061357
Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt

CAS RN

979-88-4
Record name (2,2'-Biquinoline)-4,4'-dicarboxylic acid, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dicarboxy-2,2'-biquinoline disodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt
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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt
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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt

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